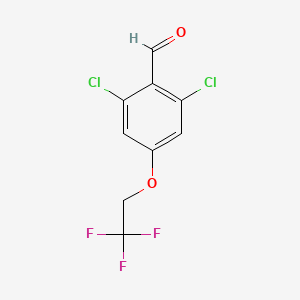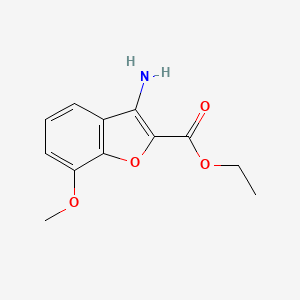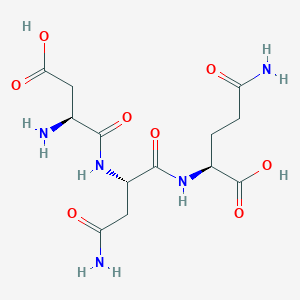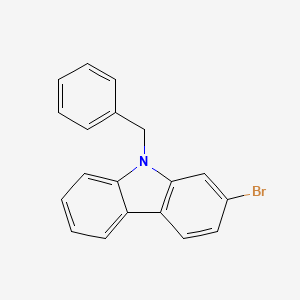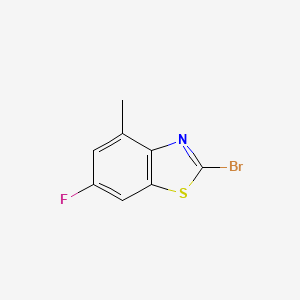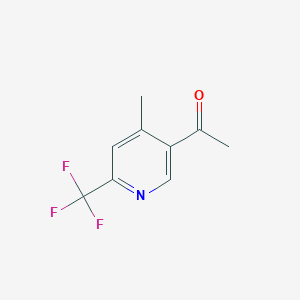
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone
Descripción general
Descripción
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H6F3NO and a molecular weight of 189.14 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-4H,1H3 . This indicates that the molecule consists of a pyridine ring with a trifluoromethyl group and a methyl group attached to it.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 233.7±40.0 °C at 760 mmHg . It is a solid substance at room temperature .Aplicaciones Científicas De Investigación
-
Biocatalytic Preparation of Optically Pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol
- Scientific Field : Biocatalysis .
- Application Summary : This compound is an important pharmaceutical intermediate of a chemokine CCR5 antagonist . A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed .
- Methods of Application : The process involved the use of recombinant Escherichia coli cells with excellent enantioselectivity . An isopropanol-aqueous system was used to improve the efficacy .
- Results : Under optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 hours .
-
FDA-Approved Trifluoromethyl Group-Containing Drugs
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing compounds have been found in many FDA-approved drugs over the last 20 years .
- Methods of Application : The synthesis of these drugs often involves the incorporation of the TFM group as one of the pharmacophores .
- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
-
Synthesis of α-trifluoromethyl ethanone oximes
- Scientific Field : Organic Chemistry .
- Application Summary : A mild and simple protocol for the synthesis of α-trifluoromethylated ethanone oximes from aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent was developed .
- Methods of Application : This three-component reaction was carried out under transition metal-free conditions . Tert-butyl nitrite was employed not only as the oxidant but also as the oxime source .
- Results : A range of α-trifluoromethylated ethanone oximes were obtained, indicating the wide substrate scope of the reaction .
-
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
- Scientific Field : Chemical Synthesis .
- Application Summary : This compound is a chemical intermediate that can be used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction being carried out .
- Results : The outcomes would also depend on the specific reaction .
-
Synthesis of α-trifluoromethyl ethanone oximes
- Scientific Field : Organic Chemistry .
- Application Summary : A mild and simple protocol for the synthesis of α-trifluoromethylated ethanone oximes from aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent was developed .
- Methods of Application : This three-component reaction was carried out under transition metal-free conditions . Tert-butyl nitrite was employed not only as the oxidant but also as the oxime source .
- Results : A range of α-trifluoromethylated ethanone oximes were obtained, indicating the wide substrate scope of the reaction .
-
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
- Scientific Field : Chemical Synthesis .
- Application Summary : This compound is a chemical intermediate that can be used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction being carried out .
- Results : The outcomes would also depend on the specific reaction .
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-3-8(9(10,11)12)13-4-7(5)6(2)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDUAOGHRIINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



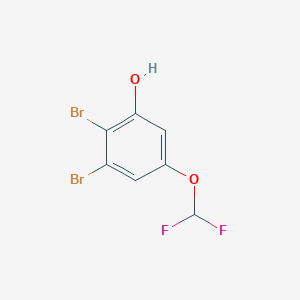
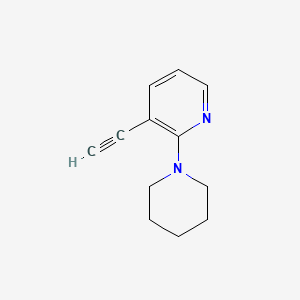
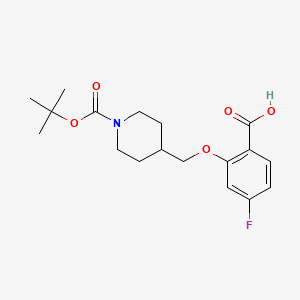
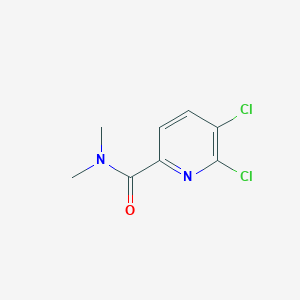
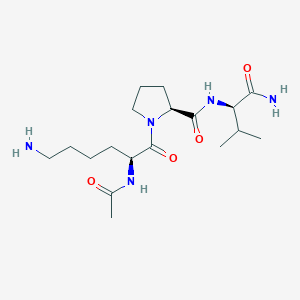
![benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1448938.png)
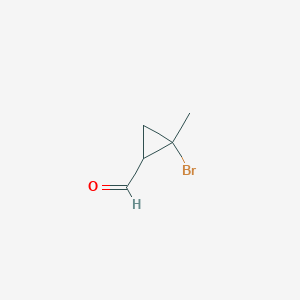
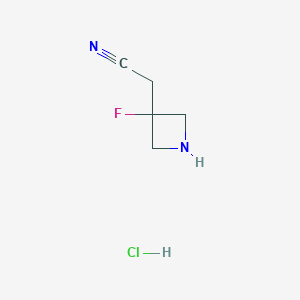
![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride](/img/structure/B1448942.png)
